molecular formula C8H7ClN2 B1365167 2-Chloro-5-methyl-1H-benzo[d]imidazole CAS No. 4887-94-9

2-Chloro-5-methyl-1H-benzo[d]imidazole

Cat. No.: B1365167
CAS No.: 4887-94-9
M. Wt: 166.61 g/mol
InChI Key: KBSHNSLMNALPCU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzimidazole (B57391) Chemistry

The history of benzimidazole chemistry began in the 1870s with its initial synthesis. acs.orgresearchgate.net However, the therapeutic and biological significance of this heterocyclic system was not fully appreciated until the 1950s, following the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental structural component of vitamin B12. nih.gov This discovery catalyzed extensive research into the synthesis and properties of various benzimidazole derivatives, leading to their recognition as a "privileged scaffold" in medicinal chemistry. Over the decades, this has led to the development of numerous compounds with a wide array of pharmacological activities. chemicalbook.comnih.gov

Structural Features and Electronic Characteristics of Benzimidazoles

Benzimidazole is a bicyclic aromatic organic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. chemicalbook.com This fusion creates a rigid, planar structure with an extensive π-electron system. The core structure contains two nitrogen atoms, one of which (the imine nitrogen) can act as a hydrogen bond acceptor, while the other (the amine nitrogen) can act as a hydrogen bond donor. This dual functionality is crucial for its interaction with biological targets. google.com

The Role of Halogenated Benzimidazoles in Synthetic Organic Chemistry

Halogenated benzimidazoles are highly valuable intermediates in synthetic organic chemistry. The presence of a halogen atom, particularly at the 2-position of the benzimidazole ring, serves as an excellent leaving group. This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. derpharmachemica.com

The reactivity of the C2-halogen bond enables chemists to readily diversify the benzimidazole core, creating libraries of novel compounds for screening and development. This strategic functionalization is a key method for modulating the biological and material properties of the resulting molecules, making halogenated benzimidazoles essential building blocks in the synthesis of complex chemical entities.

Research Scope and Objectives Pertaining to 2-Chloro-5-methyl-1H-benzo[d]imidazole

The primary focus of research on this compound centers on its utility as a versatile synthetic intermediate. myskinrecipes.com The chlorine atom at the 2-position provides a reactive site for constructing more complex molecules. derpharmachemica.com

Key research objectives involving this compound include:

Synthesis of Novel Derivatives: A primary goal is to use this compound as a precursor to synthesize new 2-substituted-5-methyl-1H-benzimidazole derivatives. This is typically achieved by reacting it with various nucleophiles, such as amines, thiols, or alcohols.

Development of Biologically Active Agents: A significant area of investigation is the creation and evaluation of new compounds for potential therapeutic applications. For instance, derivatives of this compound have been explored in the development of PqsR inhibitors, which are investigated as a potential adjuvant therapy for Pseudomonas aeruginosa infections. acs.org The benzimidazole scaffold is a common feature in molecules designed for anticancer and antimicrobial activities, and this specific chlorinated intermediate serves as a key starting point for such discoveries. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers utilize this compound to systematically modify the substituent at the 2-position and study how these changes affect biological activity. In one study, replacing a 1-methyl-1H-benzo[d]imidazol-2-amine moiety with other heterocycles abolished the desired inhibitory activity, highlighting the importance of the specific benzimidazole core derived from precursors like this compound. acs.org

In essence, this compound is not typically studied for its own intrinsic properties but rather as a crucial and highly reactive building block for the targeted synthesis of novel and potentially functional molecules in medicinal chemistry and materials science.

Compound Properties

IdentifierValue
IUPAC Name2-chloro-5-methyl-1H-benzimidazole
CAS Number4887-94-9
Molecular FormulaC₈H₇ClN₂
Physical FormSolid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSHNSLMNALPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469680
Record name 2-Chloro-5-methyl-1H-benzo[d]imidazole
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-94-9
Record name 2-Chloro-5-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methyl-1H-1,3-benzodiazole
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Synthetic Strategies for 2 Chloro 5 Methyl 1h Benzo D Imidazole and Its Structural Analogs

Precursor-Based Cyclization Methodologies

These strategies involve the formation of the benzimidazole (B57391) ring from acyclic or partially cyclized precursors. The choice of starting materials and reaction conditions dictates the substitution pattern of the final product.

Synthesis from Substituted Phenylenediamines

A common and versatile method for the synthesis of benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile. In the case of 2-chloro-5-methyl-1H-benzo[d]imidazole, the key precursor is 4-methyl-1,2-phenylenediamine.

This diamine can be reacted with various reagents to introduce the C2 carbon and the chloro substituent. One approach involves a two-step process where the diamine is first condensed with a reagent like carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) to form 5-methyl-1H-benzo[d]imidazole-2-thiol. nih.govimpactfactor.org This intermediate is then subjected to chlorination to yield the desired product. Another strategy employs phosgene (B1210022) or its equivalents, which react with the diamine to form an intermediate that can be subsequently chlorinated. The direct condensation with chloroacetic acid has also been reported to yield 2-(chloromethyl)-5-methyl-1H-benzo[d]imidazole. impactfactor.org

The widely recognized Phillips-Ladenburg synthesis provides a general route to benzimidazoles through the condensation of o-phenylenediamines with carboxylic acids under acidic conditions. wikipedia.orgresearchgate.netcolab.ws For instance, the reaction of 4-methyl-1,2-phenylenediamine with a suitable carboxylic acid derivative can lead to the formation of the 5-methyl-1H-benzo[d]imidazole core.

Table 1: Synthesis of 5-Methyl-1H-benzo[d]imidazole Derivatives from 4-Methyl-1,2-phenylenediamine
C1 SourceReagentConditionsProductYield (%)
Carbon DisulfideCS₂, KOHReflux5-methyl-1H-benzo[d]imidazole-2-thiol90
Chloroacetic AcidClCH₂COOH, Acetic AnhydrideMicrowave2-(chloromethyl)-5-methyl-1H-benzo[d]imidazole78
Oxalic Acid(COOH)₂, NH₄ClMicrowave(Not specified)79
AldehydesVarious aldehydes, LaCl₃Room Temperature2-Substituted-5-methyl-1H-benzimidazolesGood

Ring-Closure Reactions Involving α-Halo Carbonyl Compounds

While less common for the direct synthesis of 2-chlorobenzimidazoles, the reaction of o-phenylenediamines with α-halo carbonyl compounds represents a valid strategy for the formation of the benzimidazole core, typically leading to 2-substituted benzimidazoles. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular nucleophilic substitution to close the imidazole (B134444) ring. Subsequent functionalization would be necessary to introduce the chloro group at the 2-position. For example, the condensation of an o-phenylenediamine with an α-haloketone would yield a 2-alkyl- or 2-aryl-benzimidazole.

Post-Cyclization Functionalization Approaches

These methods begin with a pre-synthesized benzimidazole core, which is then modified to introduce the desired substituents. This approach can offer advantages in terms of controlling the substitution pattern and accessing a variety of analogs from a common intermediate.

Directed Chlorination of 5-Methyl-1H-benzo[d]imidazole

Direct chlorination of the C2-H bond of 5-methyl-1H-benzo[d]imidazole is challenging due to the potential for reaction at other positions on the benzene (B151609) ring or at the nitrogen atoms. A more controlled and widely employed strategy involves the synthesis of a 2-functionalized precursor that can be readily converted to the 2-chloro derivative.

A common precursor is 5-methyl-1H-benzo[d]imidazol-2-one, which can be synthesized by the condensation of 4-methyl-1,2-phenylenediamine with urea (B33335). This 2-hydroxybenzimidazole (B11371) tautomer can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to effectively replace the hydroxyl group with a chlorine atom, affording this compound. Similarly, starting from 5-methyl-1H-benzo[d]imidazole-2-thiol, oxidative chlorination can be employed to achieve the same transformation.

Table 2: Chlorination of 5-Methyl-1H-benzo[d]imidazole Precursors
PrecursorChlorinating AgentConditionsProductYield (%)
5-Methyl-1H-benzo[d]imidazol-2-onePOCl₃HeatThis compoundHigh
5-Methyl-1H-benzo[d]imidazole-2-thiolOxidative Chlorination-This compound-

Methylation of 2-Chloro-1H-benzo[d]imidazole Derivatives

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated. The methylation of 2-chloro-1H-benzo[d]imidazole derivatives can lead to a mixture of N1 and N3 methylated products. The regioselectivity of this reaction can be influenced by the nature of the substituent on the benzene ring, the choice of the methylating agent, the base, and the reaction solvent.

For this compound, methylation will result in the formation of 2-chloro-1,5-dimethyl-1H-benzo[d]imidazole and 2-chloro-1,6-dimethyl-1H-benzo[d]imidazole. The electronic and steric effects of the methyl group at the 5-position will influence the relative proportions of these two isomers. Common methylating agents include methyl iodide and dimethyl sulfate. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity.

Regioselective Synthesis Considerations in Benzimidazole Annulation

When using an unsymmetrically substituted o-phenylenediamine such as 4-methyl-1,2-phenylenediamine, the cyclization reaction can potentially yield two regioisomeric benzimidazole products. The condensation of 4-methyl-1,2-phenylenediamine with a one-carbon unit can lead to the formation of either 5-methyl-1H-benzo[d]imidazole or 6-methyl-1H-benzo[d]imidazole.

The regiochemical outcome of the Phillips-Ladenburg synthesis, which involves the reaction with a carboxylic acid, is influenced by the nature of the substituents on the phenylenediamine ring. The more nucleophilic amino group will preferentially attack the carbonyl carbon of the carboxylic acid. The electronic effect of the methyl group at the 4-position of the diamine is a key factor in determining this regioselectivity. Generally, electron-donating groups like methyl will activate the para-amino group more than the meta-amino group towards electrophilic attack, which can favor the formation of the 5-methyl isomer. However, the reaction conditions, including the acidity of the medium, can also play a significant role in directing the cyclization. Therefore, careful control of the reaction parameters is essential to achieve the desired regioselective synthesis of the 5-methyl-1H-benzo[d]imidazole precursor required for this compound.

Green Chemistry Principles in the Synthesis of Halogenated Benzimidazoles

The application of green chemistry principles to the synthesis of halogenated benzimidazoles, including compounds like this compound, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. bohrium.comijpdd.org Green chemistry seeks to address these issues by developing more sustainable and efficient synthetic methodologies. rsc.org Key strategies in the green synthesis of benzimidazole derivatives involve the use of eco-friendly catalysts, alternative energy sources like microwave irradiation, and the implementation of solvent-free or greener solvent systems. mdpi.comtandfonline.com

The core principles of green chemistry focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. In the context of halogenated benzimidazole synthesis, these principles are applied to create processes that are not only environmentally benign but also often more efficient and cost-effective. bohrium.comchemmethod.com

Recent research has highlighted several successful applications of green chemistry in the synthesis of substituted benzimidazoles, which can be extrapolated to their halogenated counterparts. These approaches often lead to higher yields, shorter reaction times, and simpler purification processes, thereby minimizing the environmental footprint. mdpi.comsciforum.net

One of the primary focuses of green synthesis is the replacement of conventional, often toxic, catalysts with more environmentally friendly alternatives. ijpdd.org Zeolites, for instance, have been employed as efficient and recyclable solid acid catalysts in the synthesis of 2-aryl-1H-benzimidazoles from the reaction of 4-methyl-1,2-phenylenediamine and aromatic carboxylic acids under microwave irradiation. tandfonline.com This method offers the advantage of easy catalyst recovery and reuse, which is a significant step towards a more sustainable process. tandfonline.com

Natural catalysts, such as pomegranate peel powder, have also been successfully utilized for the synthesis of benzimidazole derivatives at room temperature, offering a biodegradable and cost-effective catalytic system. nanobioletters.com Furthermore, the use of Lewis acids like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been shown to be a greener alternative for the synthesis of benzimidazole derivatives, promoting reactions in a highly selective manner and often without the need for organic solvents. beilstein-journals.orgbeilstein-journals.org The application of such catalysts can significantly reduce the generation of hazardous waste associated with traditional catalytic methods. ijpdd.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that often leads to dramatically reduced reaction times and increased product yields. mdpi.comscispace.comnih.gov In the synthesis of benzimidazoles, microwave irradiation has been successfully used in conjunction with various catalysts and even in solvent-free conditions. mdpi.comtandfonline.com For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with high yields in just a few minutes under microwave irradiation using a catalytic amount of Er(OTf)3 in solvent-free conditions. mdpi.com This approach not only enhances the efficiency of the synthesis but also aligns with the green chemistry principle of designing for energy efficiency. mdpi.comsciforum.net

The move towards solvent-free reactions or the use of greener solvents is another cornerstone of green chemistry in the synthesis of halogenated benzimidazoles. bohrium.comrsc.org Many of the reported green synthetic methods for benzimidazoles have been conducted under solvent-free conditions, which completely eliminates the environmental and health hazards associated with volatile organic solvents. mdpi.comchemmethod.com When a solvent is necessary, the focus shifts to environmentally benign options such as water or ethanol (B145695). bohrium.com For instance, a catalyst-free synthesis of various 2-substituted benzimidazoles has been developed in ethanol at room temperature, providing a benign procedure with high atom economy and no toxic waste formation. bohrium.com

The following table provides a summary of various green synthetic approaches for substituted benzimidazoles, which are analogous to the synthesis of halogenated derivatives.

CatalystReaction ConditionsSolventReaction TimeYield (%)Reference
Erbium(III) trifluoromethanesulfonate (Er(OTf)3)Microwave irradiationSolvent-free5-10 min86-99 mdpi.com
Zeolite YMicrowave irradiationSolvent-free7-9 min26-97 tandfonline.com
NoneRoom temperatureEthanolNot specifiedNearly quantitative bohrium.com
p-Toluenesulfonic acidGrindingSolvent-freeNot specifiedHigh rsc.org
Zinc acetateRoom temperatureSolvent-freeNot specifiedExcellent chemmethod.com
Pomegranate peel powderRoom temperatureEthanolShort>80 nanobioletters.com

These examples demonstrate the potential of applying green chemistry principles to the synthesis of a wide range of substituted benzimidazoles. By adopting these methodologies for the synthesis of halogenated benzimidazoles like this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices. The continuous development of novel green synthetic routes remains an active and important area of research. rsc.org

Chemical Reactivity and Derivatization Chemistry of 2 Chloro 5 Methyl 1h Benzo D Imidazole

Nucleophilic Aromatic Substitution at the C2-Chlorine Center

The chlorine atom at the C2 position of the benzimidazole (B57391) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This pathway is a cornerstone for introducing a wide range of functional groups at this position.

The displacement of the C2-chlorine by various amine nucleophiles is a well-established method for synthesizing 2-aminobenzimidazole (B67599) derivatives. While direct studies on the 5-methyl substituted compound are specific, the reactivity of the parent 2-chloro-1H-benzo[d]imidazole serves as an excellent model. For instance, refluxing 2-chloro-1H-benzo[d]imidazole with primary amines such as 2-aminopyridine, benzylamine, or p-phenylenediamine (B122844) in ethanol (B145695) leads to the corresponding N-substituted 2-aminobenzimidazoles. derpharmachemica.com Similarly, reactions with sulfonamides like sulphaniline can be used to introduce more complex side chains. derpharmachemica.com The methyl group at the C5-position is expected to have a minimal electronic impact on this reaction, primarily influencing solubility and crystal packing.

Table 1: Examples of Amination Reactions with 2-Chloro-1H-benzo[d]imidazole Data derived from studies on the non-methylated analog.

Amine NucleophileReagent/SolventReaction ConditionProduct
2-AminopyridineEthanolReflux, 6 hoursN-(pyridin-2-yl)-1H-benzo[d]imidazol-2-amine
BenzylamineEthanolReflux, 6 hoursN-benzyl-1H-benzo[d]imidazol-2-amine
p-PhenylenediamineEthanolReflux, 6 hoursN1-(1H-benzo[d]imidazol-2-yl)benzene-1,4-diamine
SulphanilineEthanolReflux, 10 hours4-(1H-benzo[d]imidazol-2-ylamino)-N-(4-aminophenyl)benzenesulfonamide

The C2-chlorine can also be readily displaced by sulfur and oxygen nucleophiles. Thiolation is commonly achieved by reacting the 2-chloro derivative with thiols or their corresponding thiolates. The resulting 2-thioether-substituted benzimidazoles are valuable intermediates. The synthesis of various 2-mercaptobenzimidazole (B194830) derivatives highlights the utility of sulfur nucleophiles in benzimidazole chemistry. nih.govrrpharmacology.ru For example, 1H-benzo[d]imidazole-2-thiol can be S-alkylated with reagents like chloroacetic acid or chloroacetyl chloride, demonstrating the nucleophilicity of the sulfur atom in the inverse reaction. researchgate.net

Alkoxylation, the substitution by an alcohol or alkoxide, provides access to 2-alkoxybenzimidazoles. The existence of related compounds such as 2-Chloro-5-methoxy-1H-benzo[d]imidazole suggests that such transformations are feasible starting materials for further reactions or can be synthesized from a corresponding dichlorinated precursor, implying the viability of alkoxylation pathways. cymitquimica.comsigmaaldrich.com

Electrophilic Substitution on the Benzene (B151609) Ring

Halogenation of the benzimidazole core is a common method for introducing functional handles. Studies on the aqueous bromination of benzimidazole and its methylated analogs show that the reaction proceeds readily. rsc.org The presence of the C5-methyl group in 2-Chloro-5-methyl-1H-benzo[d]imidazole would direct incoming electrophiles like bromine to the C4, C6, and C7 positions. The existence of compounds like 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole confirms that bromination of the benzene ring is a known transformation for this class of compounds, typically resulting in substitution at the C6 position.

Nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The application of this reaction to the 2-chloro-benzimidazole scaffold is demonstrated by the known compound 2-Chloro-1-methyl-5-nitro-1H-benzo[d]imidazole. chemicalbook.com In the case of this compound, the C5-methyl group would direct nitration to the C4, C6, or C7 positions.

Sulfonation involves treating an aromatic ring with sulfur trioxide (SO₃) in the presence of sulfuric acid. masterorganicchemistry.com This reaction introduces a sulfonic acid (-SO₃H) group onto the ring. While specific examples for this compound are not prevalent in the literature, the general principles of electrophilic aromatic substitution suggest that sulfonation would occur at the positions activated by the C5-methyl group.

N-Substitution Reactions of the Imidazole (B134444) Nitrogen

The imidazole ring contains two nitrogen atoms, with the N-H proton being acidic and readily removed by a base. acs.org The resulting anion is a potent nucleophile and can react with various electrophiles, leading to N-substituted benzimidazoles. These reactions are fundamental for modifying the compound's properties.

Alkylation and arylation at the N1 position are common derivatizations. Reactions can be carried out with alkyl halides (e.g., benzyl (B1604629) bromide) or aryl halides under appropriate conditions, often using a base like potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen. nih.govacs.org For instance, N-substituted 6-chlorobenzimidazole derivatives have been synthesized by reacting the parent heterocycle with substituted halides. nih.gov Similar reactions are applicable to the 5-methyl analog. Furthermore, more complex substitutions, such as the introduction of sulfonyl groups, can be achieved by reacting the benzimidazole with arylsulfonyl chlorides in the presence of a base. acs.org

Table 2: Representative N-Substitution Reactions on the Benzimidazole Core

ElectrophileBase/CatalystProduct Type
Alkyl Halides (e.g., 1-bromopropane)K₂CO₃ / CuIN-Alkyl Benzimidazole
Benzyl BromideK₂CO₃N-Benzyl Benzimidazole
Arylsulfonyl ChloridesSodium HydrideN-Sulfonyl Benzimidazole

N-Alkylation and N-Arylation Strategies

The presence of a reactive N-H group in the imidazole ring of this compound allows for facile N-alkylation and N-arylation, leading to a diverse range of substituted benzimidazoles. These reactions are crucial for the synthesis of various biologically active molecules.

N-Alkylation:

N-alkylation of benzimidazoles is a well-established synthetic transformation. For 2-chlorobenzimidazole (B1347102) derivatives, this reaction typically proceeds under basic conditions to deprotonate the imidazole nitrogen, followed by nucleophilic attack on an alkyl halide. A variety of bases and solvents can be employed, with the choice often influencing the reaction's efficiency and regioselectivity. For instance, the use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common strategy.

Green chemistry approaches have also been developed for the N-alkylation of 2-chlorobenzimidazoles. These methods include physical grinding of the reactants in the presence of a mild base like potassium carbonate under solvent-free conditions, or conducting the reaction in environmentally benign solvents such as polyethylene (B3416737) glycol (PEG-600). derpharmachemica.com Microwave irradiation has also been shown to accelerate the N-alkylation process, leading to higher yields in shorter reaction times. rsc.org

Alkylating AgentBase/Solvent/MethodProductYield (%)Reference
Dimethyl sulfateK2CO3 / Grinding1-Methyl-2-chloro-5-methyl-1H-benzo[d]imidazoleHigh derpharmachemica.com
Diethyl sulfateK2CO3 / Grinding1-Ethyl-2-chloro-5-methyl-1H-benzo[d]imidazoleHigh derpharmachemica.com
Benzyl chlorideK2CO3 / PEG-6001-Benzyl-2-chloro-5-methyl-1H-benzo[d]imidazoleHigh derpharmachemica.com
6-chloro-2-hexanoneK2CO3 / DMF1-(5-oxohexyl)-2-chloro-5-methyl-1H-benzo[d]imidazoleNot specified

N-Arylation:

N-arylation of benzimidazoles, often achieved through copper-catalyzed cross-coupling reactions, provides access to N-arylbenzimidazole derivatives. These reactions typically involve the coupling of the benzimidazole with an aryl halide in the presence of a copper catalyst and a suitable ligand. While specific examples for this compound are not abundant in the provided literature, the general principles of N-arylation of benzimidazoles are applicable.

Formation of N-Acyl and N-Sulfonyl Derivatives

N-Acylation:

The acylation of the imidazole nitrogen in this compound can be achieved using various acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylbenzimidazole derivative. A patented method describes the synthesis of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate, which involves the formation of a 2-chloromethyl-1-methyl-1H-benzimidazole-5-formyl chloride intermediate that subsequently undergoes condensation. google.com This highlights a pathway to N-acylated benzimidazoles, which are important intermediates in the synthesis of pharmaceuticals. google.com

N-Sulfonylation:

The reaction of this compound with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylbenzimidazole derivatives. These compounds are of interest due to their potential biological activities. The synthesis of various benzimidazole-sulfonyl derivatives has been reported, typically involving the reaction of a benzimidazole with a substituted sulfonyl chloride. nih.gov For example, the reaction of 2-aminobenzimidazoles with sulfonyl azides can lead to the formation of N-sulfonyl-N'-benzimidazol-2-yl acetamidines. researchgate.net

ReagentConditionsProduct TypeReference
Acyl chlorideCondensationN-Acylbenzimidazole google.com
Sulfonyl chlorideBasicN-Sulfonylbenzimidazole nih.gov

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions:

While specific rearrangement reactions involving this compound are not extensively documented, a relevant transformation in benzimidazole chemistry is the rearrangement of quinoxalin(on)es to benzimidazol(on)es. rsc.org This type of reaction involves a ring contraction and could potentially be a route to synthesize substituted benzimidazoles. For instance, the reaction of quinoxaline-2,3(1H,4H)-diones can lead to the formation of 2,2'-bibenzimidazoles. rsc.org Although not a direct rearrangement of the target molecule, this illustrates a synthetic strategy that involves skeletal rearrangement to access the benzimidazole core.

Tautomerism Studies:

This compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. This is a form of annular tautomerism. scienceinfo.com

[ 1H-tautomer ] <=> [ 3H-tautomer ]

Theoretical studies on analogous systems, such as 2-mercaptobenzimidazole, have shown that the tautomeric equilibrium can be influenced by the solvent. researchgate.net While the thione (or in this case, the chloro) tautomer is generally dominant in the gas phase and in solution, the relative stability can be affected by intermolecular interactions. researchgate.net For this compound, the two tautomers are distinct due to the methyl substituent at the 5-position. The equilibrium between these two forms is an important consideration in its reactivity, as the properties and reactivity of the N1 and N3 positions can differ.

Spectroscopic Characterization and Advanced Structural Analysis of 2 Chloro 5 Methyl 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-Chloro-5-methyl-1H-benzo[d]imidazole, offering detailed insights into the proton and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, including the effects of the electron-withdrawing chloro and imidazole (B134444) groups and the electron-donating methyl group.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays a broad singlet for the N-H proton around δ 12.29 ppm, a characteristic shift for benzimidazole (B57391) protons. ias.ac.in The aromatic region reveals three distinct signals. A singlet at δ 7.51 ppm is assigned to the H-4 proton, which lacks adjacent proton coupling partners. ias.ac.in Two doublets, observed at approximately δ 7.45 ppm and δ 7.12 ppm, correspond to the H-7 and H-6 protons, respectively, showing coupling to each other. ias.ac.in The methyl group protons (CH₃) resonate as a sharp singlet around δ 2.51 ppm. ias.ac.in

The ¹³C NMR spectrum complements the proton data by mapping the carbon skeleton. The spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The C-2 carbon, directly attached to the electronegative chlorine and two nitrogen atoms, is significantly deshielded and appears at approximately δ 152.7 ppm. ias.ac.in The quaternary carbons of the benzene (B151609) ring (C-3a and C-7a) and the methyl-substituted carbon (C-5) resonate in the δ 140.1 to 126.1 ppm range. ias.ac.in The protonated aromatic carbons (C-4, C-6, and C-7) appear between δ 121.8 and 114.3 ppm. ias.ac.in The methyl carbon provides a signal in the aliphatic region at around δ 15.1 ppm. ias.ac.in

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
1 (N-H) 12.29 - brs
2 - 152.7 -
3a - 140.1 -
4 7.51 115.4 s
5 - 137.1 -
5-CH₃ 2.51 15.1 s
6 7.12 121.8 d, J = 8.3 Hz
7 7.45 114.3 d, J = 8.4 Hz
7a - 126.1 -

Data sourced from reference ias.ac.in. s = singlet, d = doublet, brs = broad singlet.

To unambiguously confirm the assignments from 1D NMR and to establish connectivity within the molecule, a suite of 2D NMR experiments is utilized. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the signals of H-6 (δ 7.12) and H-7 (δ 7.45), confirming their adjacent positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It would show cross-peaks connecting the H-4 signal to the C-4 carbon, H-6 to C-6, H-7 to C-7, and the methyl protons to the methyl carbon, solidifying the assignments made in the 1D spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (typically 2-3 bond) ¹H-¹³C correlations, which helps in assigning quaternary carbons and piecing together the molecular framework. sdsu.edu Expected correlations would include:

The H-4 proton showing correlations to C-3a, C-5, and C-7a.

The methyl protons (5-CH₃) showing correlations to C-4, C-5, and C-6.

The H-7 proton showing correlations to C-5 and C-3a.

The N-H proton potentially showing correlations to C-2 and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net A NOESY spectrum could show a correlation between the methyl protons (5-CH₃) and the H-4 and H-6 protons, confirming their spatial proximity on the aromatic ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of the compound, as well as insights into its structure through fragmentation analysis.

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. researchgate.netnih.gov For this compound, the molecular formula is C₈H₇ClN₂. The calculated exact mass for the molecular ion [M+H]⁺ is 167.0370. ias.ac.in Experimental HRMS analysis would be expected to yield a value extremely close to this, typically within a few parts per million (ppm), thus confirming the elemental composition and reinforcing the structural assignment. ias.ac.in One study found an experimental mass of 166.0300 for the neutral molecule, against a calculated value of 166.0298, confirming the formula C₈H₇ClN₂. ias.ac.in

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass (Da) Found Exact Mass (Da) Formula Confirmed
[M]⁺ 166.0298 166.0300 C₈H₇ClN₂

Data sourced from reference ias.ac.in.

Analysis of the fragmentation patterns under different ionization conditions provides structural information.

Electron Ionization (EI): In EI-MS, the high-energy ionization typically leads to extensive fragmentation. For this compound, the molecular ion peak (M⁺) at m/z 166 (for ³⁵Cl) and an isotopic peak at m/z 168 (for ³⁷Cl) in an approximate 3:1 ratio would be expected. Plausible fragmentation pathways would include:

Loss of a chlorine radical to form an ion at m/z 131.

Loss of hydrogen cyanide (HCN) from the imidazole ring, a characteristic fragmentation for benzimidazoles.

Cleavage of the methyl group.

Electrospray Ionization (ESI): ESI is a softer ionization technique, often resulting in a prominent protonated molecule [M+H]⁺ at m/z 167/169. researchgate.net Tandem MS (MS/MS) experiments on this precursor ion can induce fragmentation. Common fragmentation pathways would likely involve the stable benzimidazolium ring system and could include:

Loss of HCl to give a radical cation at m/z 130.

Loss of a chlorine atom followed by rearrangement.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the functional groups and bonding arrangements within the molecule.

Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of this compound. The key functional groups give rise to characteristic absorption bands.

N-H Stretch: A broad absorption band is expected in the IR spectrum between 3100-3300 cm⁻¹, characteristic of the N-H stretching vibration involved in intermolecular hydrogen bonding. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methyl group's symmetric and asymmetric C-H stretches are found in the 2850-2980 cm⁻¹ region. mdpi.com

C=N and C=C Stretches: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds of the benzene ring are expected in the 1450-1620 cm⁻¹ region of both IR and Raman spectra. researchgate.net

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a moderate to strong band in the lower frequency region, typically between 600-800 cm⁻¹.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ range and are often characteristic of the substitution pattern on the benzene ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (hydrogen-bonded) 3100 - 3300
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (methyl) 2850 - 2980
C=N / C=C Ring Stretches 1450 - 1620
C-H Bends (methyl) 1375 - 1465
C-N Stretch 1250 - 1350
Aromatic C-H Out-of-Plane Bend 700 - 900

Identification of Key Functional Group Vibrations

An experimental Infrared (IR) or Raman spectrum for this compound has not been found in published literature. However, based on the analysis of various substituted benzimidazoles, the following vibrational modes would be expected:

N-H Stretching: A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹ corresponding to the N-H group of the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The methyl (CH₃) group would exhibit symmetric and asymmetric stretching vibrations typically in the 2980-2870 cm⁻¹ range.

C=N and C=C Stretching: The characteristic stretching vibrations of the C=N and C=C bonds within the fused benzimidazole ring system would produce strong bands in the 1650-1450 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond is expected to be observed near 1400 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the imidazole ring typically appear in the 1350-1250 cm⁻¹ range.

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Interactive Data Table: Expected IR/Raman Vibrational Modes

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
N-H3400-3200Stretching
Aromatic C-H3100-3000Stretching
Methyl C-H2980-2870Stretching
C=N / C=C1650-1450Ring Stretching
N-H~1400Bending
C-N1350-1250Stretching
C-Cl800-600Stretching

Conformational Analysis via IR/Raman

Conformational analysis using vibrational spectroscopy often relies on comparing experimental spectra with theoretical calculations for different possible conformers. As no experimental IR or Raman data for this compound is available, such an analysis cannot be performed. Theoretical studies could predict the most stable conformer, but these have not been found in the surveyed literature.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic Transitions and Chromophoric Properties

Specific UV-Vis absorption data for this compound is not available. The benzimidazole ring system is the primary chromophore. Unsubstituted 1H-benzimidazole typically exhibits two main absorption bands in solvents like acetonitrile, which are attributed to π → π* electronic transitions within the aromatic system. For the title compound, similar transitions are expected, although the precise absorption maxima (λ_max) would be influenced by the chloro and methyl substituents.

Photophysical Studies

No photophysical studies, including fluorescence emission spectra, quantum yields, or fluorescence lifetimes, have been published for this compound. While some benzimidazole derivatives are known to be fluorescent, the photophysical properties are highly dependent on the specific substitution pattern and solvent environment.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A single-crystal X-ray diffraction structure, which would provide definitive data on bond lengths, bond angles, and dihedral angles, has not been reported for this compound. Therefore, precise experimental values for its solid-state molecular architecture are not available. Computational chemistry studies on similar benzimidazole derivatives have been used to predict these parameters, but no such study was found specifically for the title compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound is primed for a variety of intermolecular interactions that dictate its crystal packing. Key among these are hydrogen bonds and halogen bonds.

Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This facilitates the formation of robust N-H···N hydrogen bonds, a common and structure-directing interaction in benzimidazole chemistry. nih.govnih.gov These interactions typically lead to the formation of chains or dimeric motifs. For instance, in the crystal structure of 2-(2-chlorophenyl)-1H-benzo[d]imidazole, the stability of the structure is primarily attributed to N-H···N interactions. asianpubs.org It is highly probable that this compound would exhibit similar chain-like structures propagated by these strong hydrogen bonds.

Halogen Bonding: The chlorine atom at the 2-position introduces the potential for halogen bonding. Halogen bonds are interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this molecule, the chlorine atom could interact with the nitrogen atoms of neighboring benzimidazole rings (Cl···N) or potentially weaker C-H···Cl interactions. mdpi.com Studies on other halogen-substituted benzimidazoles have highlighted the role of halogen bonding in their crystal packing. mdpi.comacs.org For example, in meta-substituted 2-arylbenzimidazoles, intermolecular halogen···nitrogen contacts are observed. mdpi.com

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen Bond N-HNPrimary structure-directing interaction, likely forming chains or dimers. nih.govnih.govasianpubs.org
Halogen Bond C-ClNSecondary interaction, contributing to the three-dimensional architecture. mdpi.com
C-H···Cl C-HClWeaker interaction, further stabilizing the crystal lattice. asianpubs.org
π-π Stacking Benzimidazole RingBenzimidazole RingContributes to the packing efficiency of the primary structural motifs. nih.govnih.gov
C-H···π C-HBenzimidazole RingFurther enhances the stability of the crystal structure. nih.gov

Hirshfeld Surface Analysis and Crystal Packing Features

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The associated 2D fingerprint plots provide a quantitative summary of the different types of interactions.

For this compound, the Hirshfeld surface analysis is expected to reveal the following key features, based on analyses of similar structures: nih.govnih.gov

Dominance of H···H Contacts: As is common for organic molecules, H···H contacts are anticipated to be the most abundant, typically comprising the largest percentage of the Hirshfeld surface area. In a related benzimidazole derivative, H···H interactions accounted for 47.5% of the total surface. nih.gov

Significant N···H/H···N and Cl···H/H···Cl Contacts: The strong N-H···N hydrogen bonds would be represented by distinct, sharp spikes in the 2D fingerprint plot. nih.gov Similarly, the C-H···Cl and potential N···Cl interactions would manifest as characteristic wings or spikes in the plot. For instance, in 2-ammoniumylmethyl-1H-benzimidazol-3-ium chloride monohydrate, Cl···H/H···Cl contacts contributed significantly (35.5%) to the Hirshfeld surface. nih.gov

Contribution from C···H/H···C and C···C Contacts: Interactions involving the carbon framework, such as C-H···π and π-π stacking, would be visible in the fingerprint plots. C···H/H···C contacts often appear as wing-like features, while C···C contacts, indicative of π-π stacking, would be present at longer distances. nih.gov

The table below summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous compounds.

Contact TypeExpected Percentage ContributionKey Features in 2D Fingerprint Plot
H···H ~40-50%Large, diffuse region. nih.gov
N···H/H···N ~5-15%Sharp, distinct spikes corresponding to hydrogen bonds. nih.gov
Cl···H/H···Cl ~10-35%Symmetrical wings or spikes. nih.gov
C···H/H···C ~20-30%Wing-like features. nih.gov
C···C ~5-10%Diffuse area at longer de and di, indicative of π-π stacking. nih.gov

Computational and Theoretical Studies on 2 Chloro 5 Methyl 1h Benzo D Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict various molecular properties.

Optimized Geometries and Conformational Analysis

To study 2-Chloro-5-methyl-1H-benzo[d]imidazole, researchers would first perform geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, providing insights into its most stable three-dimensional structure. Conformational analysis would also be conducted to identify other stable isomers and the energy barriers between them.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. irjweb.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) maps are valuable for predicting the reactive sites of a molecule. nih.gov These maps illustrate the charge distribution on the molecule's surface. Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas with positive potential (colored blue) are prone to nucleophilic attack. nih.gov

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. acs.orgnih.gov By comparing the simulated spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. acs.orgnih.gov

Molecular Docking and Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.netnih.gov In drug discovery, this is used to predict how a ligand, such as a benzimidazole (B57391) derivative, might interact with a biological target, like a protein or enzyme. researchgate.netnih.gov These studies can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations could reveal its conformational landscape, showing how its shape changes in a biological environment. nih.gov These simulations can also account for the effects of solvent, providing a more realistic model of the molecule's behavior in solution.

While the specific data for this compound is not available, the computational methodologies described are standard practice for the theoretical investigation of such compounds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound, while specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR and data from studies on analogous substituted benzimidazoles can provide significant insights. These studies are instrumental in predicting properties such as solubility, lipophilicity, and electronic characteristics, which are crucial in the fields of medicinal chemistry and materials science.

The fundamental approach of QSPR involves the calculation of various molecular descriptors that numerically represent the chemical structure. These descriptors are then used as independent variables in statistical models to predict a particular property of interest. For benzimidazole derivatives, these descriptors can be broadly categorized into electronic, steric, and topological parameters.

Key Molecular Descriptors in QSPR Models for Benzimidazole Derivatives:

Descriptor TypeExamplesPredicted Influence on this compound
Electronic Dipole moment, HOMO/LUMO energies, Partial atomic chargesThe electron-withdrawing nature of the chlorine atom at the 2-position is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), potentially influencing its reactivity and electronic absorption properties. The methyl group at the 5-position, being electron-donating, will have an opposing electronic effect.
Steric Molecular volume, Surface area, Molar refractivityThe presence of both a chlorine atom and a methyl group contributes to the overall molecular volume and surface area. These parameters are critical in determining how the molecule interacts with biological targets or crystal packing.
Topological Connectivity indices, Shape indicesThese descriptors encode information about the branching and overall shape of the molecule. The specific substitution pattern of this compound will result in unique topological indices that can be correlated with properties like boiling point and viscosity.
Hydrophobicity LogP (Octanol-Water Partition Coefficient)The chlorine atom will increase the lipophilicity (higher LogP), while the methyl group will also contribute to a lesser extent. This property is a key determinant of a molecule's solubility and ability to cross biological membranes.

This table is generated based on established principles of physical organic chemistry and findings from general QSPR studies on substituted benzimidazoles.

Detailed Research Findings from Analogous Systems:

Research on various substituted benzimidazoles has consistently demonstrated the predictive power of QSPR models. For instance, studies on halogenated benzimidazoles have shown a strong correlation between the type and position of the halogen substituent and the compound's biological activity. A three-dimensional QSAR study on a series of benzimidazole derivatives highlighted that the introduction of a chloro or bromo atom at the 6-position of the aromatic ring led to a noticeable increase in potency at the 5-HT(4)R sites. This was attributed to favorable electrostatic and van der Waals interactions within a specific cavity of the receptor. Although the chlorine in the subject compound is at the 2-position, this finding underscores the significant impact of halogenation on the interaction profile of the benzimidazole scaffold.

Furthermore, QSAR analyses of 2-methyl-1-substituted benzimidazoles have been conducted to predict their antibacterial activity. nih.gov These models often incorporate descriptors that quantify the electronic and steric influence of the substituents. The methyl group at the 5-position in this compound is an electron-donating group, which can influence the electron density of the benzimidazole ring system and, consequently, its interaction with biological targets.

A study on substituted benzimidazole analogues with potent antibacterial activity established a positive correlation between descriptors such as the Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and iLOGP (a measure of lipophilicity) with the observed activity. ijpsr.com For this compound, the presence of the chloro and methyl groups would influence these descriptors, and a QSPR model could predict its potential antibacterial profile based on these structural features.

In another example, a machine learning-based QSAR model was developed for benzimidazole derivatives as corrosion inhibitors. researchgate.netnih.gov This model utilized a range of descriptors including energy, electronic, topological, physicochemical, and spatial properties. researchgate.netnih.gov The optimal model demonstrated a high correlation coefficient, indicating its predictive power. researchgate.netnih.gov Such models could be applied to this compound to estimate its potential as a corrosion inhibitor based on its unique set of calculated descriptors.

The following table summarizes key findings from QSPR/QSAR studies on substituted benzimidazoles that are relevant to understanding the properties of this compound.

Summary of Relevant QSPR/QSAR Findings for Substituted Benzimidazoles:

Study FocusKey FindingsRelevance to this compound
Antifungal ActivityStatistically significant 2D-QSAR models were developed for aryl benzimidazole derivatives, indicating a strong correlation between structural features and antifungal efficacy. pnrjournal.compnrjournal.comThe specific substitution pattern of this compound can be used to predict its potential antifungal activity using similar QSAR models.
Antibacterial ActivityQSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa showed a good fit with multiple linear regression models. nih.govThe presence of the 2-chloro and 5-methyl groups will significantly influence the molecular descriptors used in such models, allowing for a prediction of its antibacterial properties.
5-HT(4) Receptor AntagonistsA 3D-QSAR/CoMFA model for benzimidazole derivatives demonstrated that steric and electrostatic fields, along with solvation energy, are relevant for structure-activity relationships. Halogenation at certain positions increased potency. nih.govThe chloro and methyl groups contribute to the steric and electrostatic fields of the molecule, which would be key parameters in a predictive model for its receptor binding affinity.
Corrosion InhibitionA machine learning-based QSAR model for benzimidazole derivatives as corrosion inhibitors showed a high correlation between structural descriptors and inhibition efficiency. researchgate.netnih.govThe electronic and physicochemical properties arising from the chloro and methyl substituents can be used to predict the potential of this compound as a corrosion inhibitor.

While a dedicated QSPR study on this compound would provide more precise predictions, the existing body of research on substituted benzimidazoles offers a solid foundation for estimating its physicochemical properties and potential biological activities. These computational approaches are invaluable for guiding the synthesis and testing of new derivatives with desired characteristics.

Advanced Research Applications of 2 Chloro 5 Methyl 1h Benzo D Imidazole in Chemical Sciences

Role as Versatile Building Blocks in Complex Molecule Synthesis

The synthetic utility of 2-Chloro-5-methyl-1H-benzo[d]imidazole is primarily anchored in the reactivity of its 2-chloro substituent. This position is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of diverse molecular scaffolds. This reactivity transforms the compound into a valuable intermediate for synthesizing complex, biologically active molecules and other high-value chemical entities. nih.govekb.egresearchgate.net

The displacement of the chloride ion is the key reaction. While the N-H proton in the imidazole (B134444) ring can be abstracted by strong nucleophiles, which can sometimes impede substitution at the 2-position, N-alkylation of the benzimidazole (B57391) ring significantly enhances the reactivity. For instance, 2-Chloro-1-methyl-benzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide, a reaction pathway that is analogous for the 5-methyl derivative. longdom.org This strategy is often employed to streamline the synthesis of 2-substituted benzimidazoles.

Research has demonstrated the successful substitution of the 2-chloro group in analogous benzimidazoles with various nucleophiles, highlighting the synthetic potential of the target compound. Examples of such transformations include:

Amination: Reaction with amines, such as morpholine, to produce 2-aminobenzimidazole (B67599) derivatives. ekb.eg These products can serve as precursors for further elaboration.

Alkoxylation: Introduction of alkoxy groups through reaction with alkoxides, leading to 2-alkoxybenzimidazoles. rsc.org

Phosphonylation: Reaction with phosphorus-based reagents, such as diethylphosphonoacetates or trialkyl phosphites, to yield benzimidazole phosphonate (B1237965) derivatives. ekb.eg These compounds are of interest in medicinal chemistry and materials science.

These examples underscore the role of this compound as a foundational element for creating libraries of substituted benzimidazoles, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on the 2-Chlorobenzimidazole (B1347102) Scaffold

Nucleophile Reagent Example Product Type Reference
Amine Morpholine 2-Aminobenzimidazole ekb.eg
Alkoxide Sodium Methoxide 2-Alkoxybenzimidazole longdom.org

Development of Novel Organic Reagents and Catalysts

The benzimidazole framework is a privileged scaffold in the design of organic catalysts, particularly for asymmetric synthesis. The strategic placement of functional groups on the benzimidazole ring can create chiral environments that facilitate stereoselective transformations. This compound is an ideal starting material for this purpose, as the 2-position can be functionalized to introduce catalytically active moieties.

A prominent example is the development of bifunctional organocatalysts. Chiral 2-aminobenzimidazole derivatives have been shown to be effective catalysts in enantioselective α-chlorination of 1,3-dicarbonyl compounds. core.ac.uk In these catalysts, the benzimidazole core, often bearing a chiral amine at the 2-position, can activate substrates through hydrogen bonding interactions. The synthesis of such catalysts can be envisioned starting from this compound by nucleophilic substitution with a suitable chiral amine.

Furthermore, bifunctional organocatalysts bearing both a hydrogen-bond donor (like a urea (B33335) or thiourea (B124793) group) and a tertiary amine on a chiral backbone have been successfully applied to the asymmetric synthesis of axially chiral compounds. beilstein-journals.org The benzimidazole structure can be integrated into such designs. By leveraging the reactivity of the 2-chloro group, researchers can attach complex side chains containing the necessary functional groups to the 5-methylbenzimidazole (B147155) core, thereby creating novel and potentially more efficient organocatalysts.

Applications in Coordination Chemistry: Design of Ligands for Metal Complexes

Benzimidazole and its derivatives are excellent ligands for a wide range of metal ions, owing to the coordinating ability of the sp²-hybridized nitrogen atom in the imidazole ring. nih.govjocpr.comnih.gov The development of metal complexes is crucial in fields ranging from catalysis to medicinal chemistry. researchgate.net this compound is a valuable precursor for designing bespoke ligands for specific metal centers.

The primary strategy involves replacing the 2-chloro group with a moiety containing additional donor atoms, thereby creating bidentate or polydentate ligands. This chelation effect typically results in more stable metal complexes. Common chelating groups introduced at the 2-position include:

Pyridyl groups: To form 2-(2'-pyridyl)benzimidazole type ligands, which are classic bidentate N,N-donors. researchgate.net

Phenolic groups: To create 2-(2'-hydroxyphenyl)benzimidazole ligands, which can act as bidentate N,O-donors upon deprotonation of the phenol. nih.govresearchgate.net

These tailored ligands can then be reacted with various metal salts (e.g., Cu(II), Co(III), Zn(II), Cd(II)) to form coordination compounds with diverse geometries, such as tetrahedral, square planar, or octahedral. jocpr.comnih.govmdpi.com The presence of the 5-methyl group can subtly influence the electronic properties and steric environment of the resulting ligand, which in turn affects the stability, reactivity, and spectroscopic properties of the final metal complex.

Table 2: Potential Ligand Types Derived from this compound

Introduced Moiety Donor Atoms Ligand Type Potential Metal Ions
Pyridine N, N Bidentate Cu(II), Co(III), Zn(II)
Phenol N, O Bidentate Cu(II), Zn(II), Ni(II)

Contributions to Materials Science: Exploration in Functional Materials (e.g., optical materials, charge transfer systems)

In materials science, molecules with specific electronic and photophysical properties are highly sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The benzimidazole core is an effective electron-acceptor moiety, making it a valuable component in donor-acceptor (D-A) type functional materials. uclm.esmdpi.com These materials often exhibit interesting properties like intramolecular charge transfer (ICT), which is fundamental to their function. rsc.orgrsc.org

This compound serves as an excellent starting point for synthesizing such D-A or D-A-D architectures. The 2-chloro group can be readily substituted with electron-donating aryl groups via cross-coupling reactions like the Suzuki or Sonogashira reaction. This allows for the precise tuning of the electronic properties of the molecule. For example, attaching electron-rich groups to the electron-deficient benzimidazole core can narrow the HOMO-LUMO energy gap, shifting the absorption and emission spectra to longer wavelengths. nih.govacs.orgresearchgate.net

Recent studies have highlighted the potential of D-A-D benzimidazole derivatives as optical waveguides, where the molecules self-assemble into crystalline structures capable of transporting light. uclm.es The ability of the benzimidazole N-H group to form intermolecular hydrogen bonds facilitates this self-assembly process. Furthermore, theoretical and experimental work on related benzimidazole structures suggests their potential for ambipolar charge transport and nonlinear optical applications, further broadening their utility in functional materials. asianpubs.orgresearchgate.net

Fundamental Studies in Heterocyclic Chemistry

This compound is also a subject of fundamental studies in heterocyclic chemistry, which explore its structure, reactivity, and electronic properties. The benzimidazole ring system is aromatic, consisting of a 10-π electron system delocalized over the fused rings.

Fundamental reactivity studies focus on the nucleophilic substitution at the 2-position, which is the most synthetically useful transformation for this compound. longdom.orgrsc.org Investigating the kinetics and mechanisms of these reactions, including the role of the N-H proton and the effect of N-alkylation, provides deeper insights into the intrinsic chemical behavior of this important heterocyclic system. longdom.org Computational studies using methods like Density Functional Theory (DFT) are also employed to calculate molecular orbitals, predict reactivity, and rationalize experimental observations for related benzimidazole structures. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-methyl-1H-benzo[d]imidazole, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of o-phenylenediamine derivatives with substituted aldehydes under acidic conditions. For example, using p-toluenesulfonic acid (p-TSA) in DMF under reflux (100°C) achieves moderate yields . Solvent-free synthesis with nano montmorillonite clay as a catalyst at room temperature improves atom economy and reduces reaction time (yields: 65–85%) . Optimization includes varying stoichiometry (1:1.2 molar ratio of diamine to aldehyde) and catalyst loading (5–10 wt%) . Purification via flash chromatography (silica gel, PE:EA = 10:1) ensures high purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Store the compound in a dry, ventilated area away from heat sources and incompatible materials (e.g., oxidizers) . Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention . For spills, neutralize with inert adsorbents and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) enhance the biological activity of this compound derivatives?

  • Methodological Answer : Substituent effects on bioactivity can be systematically studied via structure-activity relationship (SAR) analysis. For instance:

  • Antimicrobial activity : Introducing electron-withdrawing groups (e.g., -Cl, -Br) at the 4-position of the phenyl ring increases antibacterial potency against S. aureus and S. typhi (MIC: 8–16 µg/mL) .
  • EGFR inhibition : Derivatives with -CH₃ or -Cl at R₂ and R₅ positions (Table 1, ) show improved binding affinity (ΔG: −9.2 kcal/mol) in molecular docking studies. ADMET analysis predicts low hepatotoxicity and high membrane permeability for these analogs .
    • Experimental design : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then validate activity via in vitro cytotoxicity assays (e.g., MTT) .

Q. How can contradictions in catalytic efficiency between nano montmorillonite and SiO₂ catalysts be resolved for benzimidazole synthesis?

  • Methodological Answer : Contradictions arise from differing surface acidity and pore structures.

  • Nano montmorillonite : Provides Brønsted acid sites, favoring solvent-free, room-temperature reactions (yield: 80%) .
  • Nano SiO₂ : Lewis acid dominance requires higher temperatures (80°C) but achieves superior regioselectivity .
    • Resolution : Conduct kinetic studies (e.g., Arrhenius plots) to compare activation energies. Optimize by hybridizing catalysts (e.g., SiO₂-supported montmorillonite) to balance reactivity and selectivity .

Q. What computational strategies are effective for analyzing the binding modes of this compound derivatives with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with EGFR (PDB ID: 1M17). Key residues (e.g., Met793, Lys745) form hydrogen bonds with the imidazole core .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values <2.0 Å indicate robust binding .
  • Pharmacophore modeling : Identify essential features (e.g., hydrophobic Cl, planar benzimidazole) using Schrödinger’s Phase .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data for benzimidazole derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Validate planarity and dihedral angles (e.g., 61.73° between imidazole and phenyl rings in compound 1 ). Use WinGX for refinement and Mercury for visualization .
  • Contradiction resolution : Compare with DFT-optimized geometries (B3LYP/6-31G* basis set). Deviations >0.1 Å suggest experimental artifacts (e.g., crystal packing effects) .

Q. What strategies mitigate variability in cytotoxicity assay results for imidazole-based compounds?

  • Methodological Answer :

  • Standardize protocols : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hours) .
  • Control experiments : Include reference drugs (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) .

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2-Chloro-5-methyl-1H-benzo[d]imidazole
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2-Chloro-5-methyl-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.